{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
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Description
{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Biological Activity
{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic compound with a unique piperidine structure that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1353976-36-9
Biological Activity Overview
The biological activity of this compound is primarily influenced by its structural characteristics. The presence of the cyclopropyl group and piperidine moiety suggests potential interactions with various biological targets, including receptors and enzymes involved in neurological and metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar piperidine structures exhibit notable antibacterial and antifungal properties. For instance, derivatives of piperidine have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi.
Compound | MIC (mg/mL) | Target Organisms |
---|---|---|
This compound | 0.0039 - 0.025 | S. aureus, E. coli |
Other Piperidine Derivatives | 4.69 - 22.9 | B. subtilis, S. aureus |
Structure-Activity Relationship (SAR)
The structure of this compound allows for predictions regarding its biological activity using SAR models. The arrangement of functional groups plays a crucial role in determining the compound's pharmacological effects.
Key Features Influencing Activity:
- Cyclopropyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Piperidine Ring : Known for its ability to interact with neurotransmitter receptors.
- Carboxylic Acid Moiety : May contribute to binding affinity with various targets.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antibacterial Studies : Research indicated that related piperidine derivatives demonstrated significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values suggesting effective dosage levels for therapeutic applications .
- Neuropharmacological Effects : Investigations into similar piperidine compounds have revealed their potential as neuroactive agents, influencing dopamine receptor pathways which may be relevant for conditions like depression or anxiety .
Properties
IUPAC Name |
2-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-13(11-4-5-11)7-10-3-2-6-14(8-10)9-12(15)16/h10-11H,2-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYAPCMUSYDZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.